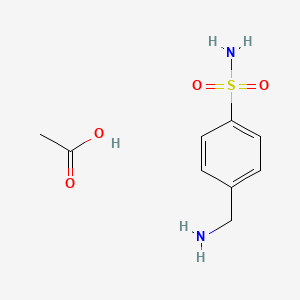

Mafenide Acetate

説明

This compound is the acetate salt form of mafenide, a synthetic sulfonamide analog of para-aminobenzoic acid (PABA) with topical anti-infective activity. This compound competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, thereby interferes with normal folic acid metabolism. As a result, de novo synthesis of pyrimidines, which requires folate metabolites, is impeded and subsequently DNA synthesis is affected. This compound is bacteriostatic against many gram-negative and gram-positive organisms, including Pseudomonas aeruginosa and certain strains of anaerobes.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1969 and is indicated for burn and bacterial disease and has 1 investigational indication.

See also: Mafenide (has active moiety).

特性

IUPAC Name |

acetic acid;4-(aminomethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.C2H4O2/c8-5-6-1-3-7(4-2-6)12(9,10)11;1-2(3)4/h1-4H,5,8H2,(H2,9,10,11);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILOTUUZKGTYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC(=CC=C1CN)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156334 | |

| Record name | Mafenide acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855706 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13009-99-9 | |

| Record name | Mafenide acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13009-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mafenide acetate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013009999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mafenide acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-aminotoluene-4-sulphonamide monoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAFENIDE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6LP6Z0WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Mafenide Acetate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mafenide Acetate, a sulfonamide antibiotic, has long been a cornerstone in the topical treatment of severe burns. Its broad-spectrum antimicrobial activity and ability to penetrate eschar make it a valuable clinical agent. However, the emergence of antibiotic resistance necessitates the exploration of novel antimicrobial compounds. This technical guide provides a comprehensive overview of the synthesis and characterization of various derivatives of this compound. It details experimental protocols for the synthesis of Schiff bases and other derivatives, presents quantitative data in structured tables for comparative analysis, and visualizes key pathways and workflows to facilitate understanding. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and development of new antimicrobial agents.

Introduction

Mafenide (4-(aminomethyl)benzenesulfonamide) is a synthetic sulfonamide antimicrobial agent. Unlike other sulfonamides, its mechanism of action is not antagonized by para-aminobenzoic acid (PABA), suggesting a different mode of antibacterial activity. This compound is the salt form commonly used in clinical practice, known for its efficacy against a wide range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.

The primary mechanism of action of Mafenide involves the inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway. By blocking this pathway, Mafenide disrupts the synthesis of nucleic acids, leading to bacterial growth inhibition.

Despite its clinical utility, the development of resistance and the desire for improved therapeutic profiles have spurred research into the synthesis of this compound derivatives. Modification of the primary amino group or the sulfonamide moiety can lead to compounds with altered pharmacokinetic properties, enhanced antimicrobial potency, and potentially novel mechanisms of action. This guide focuses on the synthesis and characterization of such derivatives, providing a foundation for further research and development in this area.

Synthesis of this compound Derivatives

The primary amino group of this compound serves as a versatile handle for synthetic modification. The most commonly reported derivatives are Schiff bases, formed by the condensation of the amine with various aldehydes and ketones. Other derivatives, including amides and esters, can also be synthesized, although they are less frequently described in the literature.

Synthesis of Schiff Base Derivatives

The synthesis of Schiff base derivatives of this compound is typically a straightforward one-pot reaction involving the condensation of this compound with a suitable aldehyde or ketone, often under reflux in a protic solvent like methanol or ethanol.

Characterization of this compound Derivatives

The synthesized derivatives are characterized using a combination of spectroscopic and physical methods to confirm their structure, purity, and properties.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. In 1H NMR, the formation of a Schiff base is confirmed by the appearance of a characteristic singlet for the imine proton (-N=CH-) typically in the range of δ 8.0-9.0 ppm. The disappearance of the primary amine protons of this compound and the aldehydic proton of the starting aldehyde also supports the reaction's completion.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The formation of an imine bond in Schiff bases is indicated by a characteristic C=N stretching vibration, typically observed in the region of 1600-1650 cm-1. The disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde are also key indicators.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized derivatives and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).

Physical Characterization

-

Melting Point: The melting point of a crystalline solid is a crucial indicator of its purity. A sharp and defined melting point range suggests a pure compound.

-

Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound, which is compared with the calculated theoretical values to confirm the empirical formula.

Data Presentation

The following tables summarize the quantitative data for a selection of this compound Schiff base derivatives.

Table 1: Physicochemical Properties of this compound Schiff Base Derivatives

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| 2a | C14H14N2O3S | 290.34 | 141.1 | 92 | |

| 2b | C14H13FN2O3S | 308.33 | 218.3 | 89 | |

| 2c | C14H13ClN2O3S | 324.78 | 211 | 92 | |

| 2d | C14H13BrN2O3S | 369.23 | 211.5 | 88 | |

| 2e | C14H13IN2O3S | 416.23 | 204.5 | 85 | |

| 3a | C12H11N3O5S | 309.30 | 225.3 | 75 | |

| 3b | C12H11N3O4S2 | 325.36 | 152.2 | 65 |

Table 2: Key Spectroscopic Data for this compound Schiff Base Derivatives

| Compound ID | 1H NMR (δ ppm, DMSO-d6) Imine Proton (-N=CH-) | IR (cm-1) C=N Stretch | Reference |

| 2a | 8.68 | 1640 | |

| 2b | 8.72 | 1638 | |

| 2c | 8.68 | 1640 | |

| 2d | 8.69 | 1634 | |

| 2e | 8.68 | 1632 | |

| 3a | 8.49 | 1642 | |

| 3b | 8.68 | 1634 |

Experimental Protocols

General Method for the Synthesis of this compound Schiff Base Derivatives (Method A)

This protocol is a generalized procedure based on the synthesis of various Schiff base derivatives of this compound.

Materials:

-

This compound (1 mmol)

-

Appropriate aldehyde (1.1 mmol)

-

Methanol (8 mL)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve this compound (1 mmol) in methanol (8 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Add the appropriate aldehyde (1.1 mmol) to the solution in one portion.

-

Attach a condenser to the flask and heat the reaction mixture to reflux with stirring for 3 hours.

-

After 3 hours, remove the heat source and allow the reaction mixture to cool to room temperature while stirring overnight.

-

If a precipitate forms, collect the solid by vacuum filtration.

-

If no precipitate forms, cool the solution in an ice bath for 1-2 hours to induce crystallization. If crystallization does not occur, slowly add cold water to the solution until a precipitate is observed.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with a small amount of cold methanol and then with diethyl ether.

-

Dry the product in a desiccator or under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol.

Characterization Methods

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the synthesized derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

-

Acquire 1H and 13C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the spectra to identify the chemical shifts, multiplicities, and integration of the signals.

IR Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm-1.

-

Identify the characteristic absorption bands for the key functional groups.

Melting Point Determination:

-

Place a small amount of the dry, crystalline product in a capillary tube.

-

Determine the melting point range using a calibrated melting point apparatus.

Visualizations

Mechanism of Action of Mafenide

The following diagram illustrates the mechanism of action of Mafenide, which involves the competitive inhibition of dihydropteroate synthase in the bacterial folic acid synthesis pathway.

Caption: Mechanism of action of Mafenide.

Experimental Workflow for Synthesis of this compound Schiff Base Derivatives

This diagram outlines the general workflow for the synthesis and characterization of this compound Schiff base derivatives.

Caption: General experimental workflow.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound derivatives, with a particular focus on Schiff bases. The provided experimental protocols, compiled quantitative data, and illustrative diagrams offer a valuable resource for researchers in the field of medicinal chemistry and drug development. The versatile chemistry of this compound allows for the creation of a diverse library of derivatives, which warrants further investigation to explore their antimicrobial potential and to develop new therapeutic agents to combat the growing challenge of antibiotic resistance. Future work should focus on the synthesis and evaluation of a broader range of derivatives, including amides, esters, and novel heterocyclic systems, to fully elucidate the structure-activity relationships and to identify lead compounds for further development.

Physicochemical Properties of Mafenide Acetate: A Technical Guide for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mafenide Acetate is a sulfonamide-type antimicrobial agent primarily used as a topical treatment for severe burns. Its effectiveness in preventing and treating wound infections is intrinsically linked to its physicochemical properties, which govern its solubility, stability, and ability to penetrate tissues. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, offering crucial data and experimental insights for professionals in drug development and research.

Core Physicochemical Properties

The following tables summarize the key quantitative physicochemical properties of this compound, critical for formulation development and drug delivery applications.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄N₂O₄S | [1] |

| Molecular Weight | 246.29 g/mol | [2] |

| Appearance | White, crystalline powder | [3] |

| CAS Number | 13009-99-9 | [4] |

Table 2: Thermal and pH Properties of this compound

| Property | Value | Reference |

| Melting Range | 162 - 171 °C (The range between beginning and end of melting does not exceed 4 °C) | [5][6] |

| pH (1 in 10 solution) | 6.4 - 6.8 | [5][6] |

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Reference |

| Water | Freely soluble; 49 mg/mL | [3][7] |

| Dimethyl Sulfoxide (DMSO) | 49 mg/mL | [7] |

| Ethanol | 3 mg/mL | [7] |

| pH 7.4 Buffer | >36.9 µg/mL | [2] |

Experimental Protocols

Understanding the methodologies used to determine these properties is essential for data interpretation and further research.

Determination of Molecular Weight

The molecular weight of an active pharmaceutical ingredient (API) like this compound is a fundamental property determined from its molecular formula. It is the sum of the atomic weights of all atoms in the molecule.

-

Protocol: The molecular formula is first determined through elemental analysis and high-resolution mass spectrometry. The molecular weight is then calculated by summing the atomic weights of the constituent atoms (Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur) based on the established formula C₉H₁₄N₂O₄S.[1]

Melting Point Determination

The melting point is a critical indicator of purity. For pharmaceutical substances, the United States Pharmacopeia (USP) provides standardized methods for its determination.

-

Protocol (USP <741>):

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a controlled rate.

-

The melting range is recorded from the temperature at which the substance begins to collapse or melt to the temperature at which it is completely molten. The USP specifies a melting range for this compound between 162 °C and 171 °C, with the range between the beginning and end of melting not exceeding 4 °C.[5][6]

-

pH Measurement

The pH of a this compound solution is important for formulation compatibility and stability.

-

Protocol (USP <791>):

-

A solution of this compound is prepared by dissolving the substance in water at a specified concentration (e.g., 1 in 10, which corresponds to 100 mg/mL).

-

The pH of the solution is measured at a controlled temperature using a calibrated pH meter. The USP specifies a pH range of 6.4 to 6.8 for a 1 in 10 solution of this compound.[5][6]

-

Solubility Analysis

Solubility is a key determinant of a drug's bioavailability and is assessed in various solvents and pH conditions.

-

Protocol:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO, or a buffer of a specific pH).

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Stability Indicating Assay

Stability studies are crucial to determine the shelf-life and storage conditions for the drug substance and product. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[8][9][10][11]

-

Protocol (General approach for a stability-indicating HPLC method):

-

Forced Degradation: this compound is subjected to stress conditions, including acidic and basic hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and photolysis, to generate potential degradation products.[12]

-

Method Development: A reverse-phase HPLC method is developed to separate the intact this compound from its degradation products. A C18 or phenyl column is often used with a mobile phase consisting of a buffer and an organic solvent (e.g., methanol or acetonitrile). Detection is typically performed using a UV detector at a wavelength where this compound and its degradation products have significant absorbance (e.g., 245 nm or 267 nm).[13][14]

-

Method Validation: The developed HPLC method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately quantify this compound in the presence of its degradation products.[13]

-

Mechanism of Action and Signaling Pathway

This compound exerts its antimicrobial effect by interfering with the folic acid synthesis pathway in bacteria. It acts as a competitive inhibitor of the enzyme dihydropteroate synthase.[15] This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, a precursor for the synthesis of purines and ultimately DNA.[15] By blocking this step, this compound halts bacterial growth.

However, it is important to note that some studies suggest that the mechanism of action of Mafenide may differ from that of other sulfonamides, as it is not antagonized by PABA and its activity is not altered by changes in environmental acidity.[3][16] One study has even suggested that Mafenide does not inhibit dihydropteroate synthase at the enzyme level.[16] Further research may be needed to fully elucidate its precise mechanism. Additionally, this compound and its metabolite are known to inhibit carbonic anhydrase, which can lead to metabolic acidosis as a side effect.[17]

Figure 1. Proposed mechanism of action of this compound.

Experimental Workflow for Physicochemical Characterization

A logical workflow is essential for the comprehensive physicochemical characterization of a drug substance like this compound.

Figure 2. Workflow for physicochemical characterization.

Conclusion

The physicochemical properties of this compound are fundamental to its role as a topical antimicrobial agent. A thorough understanding of its solubility, stability, and other characteristics, as outlined in this guide, is paramount for the development of effective and stable drug delivery systems. The provided data and experimental outlines serve as a valuable resource for researchers and professionals dedicated to advancing pharmaceutical formulations and therapies involving this compound.

References

- 1. This compound USP Reference Standard CAS 13009-99-9 Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C9H14N2O4S | CID 25590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. uspbpep.com [uspbpep.com]

- 6. This compound [drugfuture.com]

- 7. selleckchem.com [selleckchem.com]

- 8. longdom.org [longdom.org]

- 9. pharmtech.com [pharmtech.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biomedres.us [biomedres.us]

- 12. ajrconline.org [ajrconline.org]

- 13. ijbpr.com [ijbpr.com]

- 14. researchgate.net [researchgate.net]

- 15. What is the mechanism of this compound? [synapse.patsnap.com]

- 16. The effect of mafenide on dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mafenide - Wikipedia [en.wikipedia.org]

Mafenide Acetate's Inhibition of Bacterial Folic Acid Synthesis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mafenide Acetate, a topical sulfonamide antimicrobial agent, has been a mainstay in burn wound therapy for decades, valued for its broad-spectrum activity and ability to penetrate eschar. Its primary mechanism of action is traditionally attributed to the disruption of the bacterial folic acid synthesis pathway, a critical process for bacterial survival and replication. However, a deeper dive into the scientific literature reveals a nuanced and, at times, contradictory understanding of its precise molecular interactions. This technical guide provides an in-depth exploration of this compound's engagement with the bacterial folate pathway, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the core concepts. A significant focus is placed on the ongoing debate surrounding its exact molecular target within the folic acid synthesis cascade.

Introduction: The Role of Folic Acid in Bacteria and the Action of Sulfonamides

Folic acid (Vitamin B9) is an essential nutrient for most living organisms, serving as a precursor for the synthesis of nucleotides (purines and thymidine) and certain amino acids. While humans obtain folic acid from their diet, many bacteria possess the enzymatic machinery to synthesize it de novo. This metabolic pathway is a key target for antimicrobial agents, as its inhibition selectively disrupts bacterial growth without harming the host.

The bacterial folic acid synthesis pathway begins with the conversion of guanosine triphosphate (GTP) to dihydropterin pyrophosphate. The subsequent crucial step involves the condensation of dihydropterin pyrophosphate with para-aminobenzoic acid (PABA) to form dihydropteroate, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS) . Dihydropteroate is then glutamylated and reduced by dihydrofolate reductase (DHFR) to yield tetrahydrofolate, the biologically active form of folic acid.

Sulfonamide antibiotics are structural analogs of PABA.[1] They act as competitive inhibitors of DHPS, binding to the enzyme's active site and preventing the incorporation of PABA.[2][3] This leads to a depletion of dihydrofolic acid and, consequently, tetrahydrofolic acid, resulting in a bacteriostatic effect where bacterial growth and replication are halted.[1][2]

This compound: Mechanism of Action and the Unresolved Target

This compound is broadly classified as a sulfonamide antimicrobial that interferes with bacterial folic acid synthesis.[2][3] The conventional understanding posits that, like other sulfonamides, it competitively inhibits DHPS.[2] This proposed mechanism is illustrated in the signaling pathway diagram below.

However, a significant body of evidence challenges this classical view. Several studies have demonstrated that the antimicrobial activity of this compound is not reversed by the addition of PABA, which would be expected in a competitive inhibition scenario.[4] Furthermore, direct enzymatic assays with cell lysates from Pseudomonas aeruginosa and Escherichia coli have shown that Mafenide does not inhibit DHPS.[4] Some sources even state that the precise mechanism of action of Mafenide is unknown.[5]

Alternative hypotheses have been proposed, including the possibility that Mafenide inhibits dihydrofolate synthase , the enzyme responsible for the glutamylation of dihydropteroate, or that it indirectly inactivates the folic acid transport system. However, robust experimental evidence to definitively support these alternative mechanisms is currently lacking. This ambiguity highlights a critical knowledge gap and an area for future research.

Quantitative Analysis of this compound's Antimicrobial Activity

While the precise molecular target remains a subject of investigation, the in vitro and in vivo efficacy of this compound against a broad spectrum of bacteria is well-documented. Quantitative data, such as Minimum Inhibitory Concentrations (MICs), provide a standardized measure of antimicrobial potency.

| Bacterial Species | This compound Concentration | Observed Effect | Reference |

| Pseudomonas aeruginosa | 5% Solution | Log10 reduction of 1.23 in suspension after 15 min | [1] |

| Pseudomonas aeruginosa | 5% Solution | Log10 reduction of 3.6 in an ex vivo skin model after 22 h | [1] |

| Pseudomonas aeruginosa | Not Specified | Local concentration 2- to 5-fold above MIC achieved 1-2 hrs post-application of Sulfamylon® cream | [6] |

| Staphylococcus aureus | 5% Solution | Zone of inhibition >2 mm | [7][8] |

| Various Gram-positive and Gram-negative bacteria | 50 µg/ml (in CuNP formulation) | MIC value | [9] |

Note: The available quantitative data for this compound is often presented in the context of specific formulations (e.g., creams, solutions, nanoparticles) and experimental conditions, making direct comparisons challenging. There is a notable absence of comprehensive studies reporting standardized MIC values across a wide range of bacterial isolates. Furthermore, no publically available IC50 values for this compound against specific bacterial enzymes could be identified.

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay

To investigate the inhibitory effect of this compound on DHPS, a continuous spectrophotometric assay can be employed. This assay couples the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR).

Principle: DHPS synthesizes dihydropteroate from PABA and dihydropterin pyrophosphate. In the presence of excess DHFR and its cofactor NADPH, the dihydropteroate is immediately reduced to tetrahydrofolate, with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH absorbance at 340 nm is monitored over time and is proportional to the DHPS activity.

Materials:

-

Purified bacterial DHPS enzyme

-

Purified bacterial DHFR enzyme

-

PABA solution

-

Dihydropterin pyrophosphate solution

-

NADPH solution

-

This compound solutions of varying concentrations

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, DHFR, and NADPH.

-

Add the DHPS enzyme and the this compound solution (or vehicle control) to the reaction mixture and incubate for a pre-determined time.

-

Initiate the reaction by adding PABA and dihydropterin pyrophosphate.

-

Immediately monitor the decrease in absorbance at 340 nm at regular intervals.

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve.

-

Determine the percentage of inhibition by comparing the reaction rates in the presence and absence of this compound.

-

To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains can be determined using standard methods such as broth microdilution or agar dilution.

Broth Microdilution Method:

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth after a defined incubation period.

Materials:

-

Bacterial isolates

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader for inoculum standardization

Procedure:

-

Prepare serial two-fold dilutions of this compound in the growth medium in the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium.

-

Inoculate each well containing the this compound dilutions with the bacterial suspension. Include a positive control (bacteria, no drug) and a negative control (no bacteria, no drug).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

After incubation, visually inspect the plates for turbidity or use a microplate reader to measure absorbance.

-

The MIC is the lowest concentration of this compound in which there is no visible growth.

Conclusion and Future Directions

This compound remains a clinically important topical antimicrobial, particularly in the management of burn wounds. While its inhibitory effect on the bacterial folic acid synthesis pathway is generally accepted, the precise molecular target is not definitively established and warrants further investigation. The prevailing evidence suggests a mechanism of action that is distinct from classical sulfonamides, as its activity is not antagonized by PABA and it does not appear to directly inhibit DHPS in some key pathogenic bacteria.

Future research should focus on elucidating the exact molecular target of this compound within the folate pathway or other essential bacterial processes. Comprehensive studies to determine standardized MIC and IC50 values against a broad panel of clinically relevant bacteria are also crucial for a more complete understanding of its antimicrobial profile. A clearer understanding of its mechanism will not only refine our knowledge of this established therapeutic agent but may also guide the development of novel antimicrobial strategies that target the bacterial folic acid synthesis pathway.

References

- 1. The Antimicrobial Efficacy of Topically Applied this compound, Citric Acid and Wound Irrigation Solutions Lavanox and Prontosan against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Mafenide | Johns Hopkins ABX Guide [hopkinsguides.com]

- 4. The effect of mafenide on dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Control of invasive Pseudomonas burn wound infection with this compound electrospun wound dressing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Effective Duration of Antimicrobial Activity of this compound After Reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. publications.cuni.cz [publications.cuni.cz]

Early-Stage Research on Mafenide Acetate Schiff Bases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mafenide Acetate, a sulfonamide antimicrobial agent, has long been a therapeutic option in the management of severe burns.[1][2] However, the emergence of microbial resistance necessitates the exploration of novel antimicrobial compounds.[3][4] One promising avenue of research is the modification of existing drugs, such as Mafenide, to enhance their efficacy and broaden their spectrum of activity.[3][4] This technical guide delves into the early-stage research of this compound Schiff bases, which are synthesized through the condensation reaction of this compound with various aldehydes or ketones.[5][6] These derivatives have demonstrated significantly improved antimicrobial properties against a range of pathogens, including drug-resistant strains, and have also shown potential as anticancer agents.[3][4][7] This document provides a comprehensive overview of the synthesis, characterization, and biological evaluation of these compounds, complete with detailed experimental protocols and quantitative data to facilitate further research and development in this area.

Introduction to Mafenide and its Schiff Base Derivatives

Mafenide (p-(aminomethyl)benzenesulfonamide) is a sulfonamide antibiotic that differs structurally from classical sulfonamides by the presence of an aminomethyl group instead of a direct amino group attached to the benzene ring.[5] It is primarily used topically as this compound to control bacterial infections in burn wounds.[1][2] The mechanism of action of Mafenide is not fully elucidated but is known to be distinct from other sulfonamides, as it is not antagonized by para-aminobenzoic acid (pABA).[8] It is suggested to interfere with folic acid synthesis by inhibiting dihydropteroate synthase, and it may also disrupt nucleotide biosynthesis and the folic acid transport system.[5][9][10]

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group), typically formed by the condensation of a primary amine with an aldehyde or a ketone.[11][12] The formation of Schiff bases from this compound has been investigated as a strategy to enhance its biological activity.[5][6] The resulting compounds have shown a broad spectrum of pharmacological properties, including enhanced antibacterial, antifungal, antimycobacterial, and even anticancer activities.[3][4][7][13][14]

Synthesis of this compound Schiff Bases

The synthesis of this compound Schiff bases is typically achieved through a condensation reaction between this compound and a suitable aldehyde or ketone. The general reaction scheme is presented below.

Experimental Protocols

Detailed methodologies for the synthesis of this compound Schiff bases are provided based on established literature.[5][6]

Method A: General Synthesis of Imines [5][6]

-

Dissolve this compound (1 mmol; 246.3 mg) in 8 ml of methanol (MeOH).

-

Add the appropriate aldehyde (1.1 mmol) to the solution in one portion.

-

Heat the reaction mixture under reflux for 3 hours.

-

Allow the mixture to cool to room temperature overnight with stirring.

-

If a precipitate forms, collect it by filtration. If no spontaneous precipitation occurs, dilute the methanolic solution with water to induce precipitation.

-

Store the mixture at +4°C for 1 hour.

-

Collect the resulting precipitate by filtration, wash with cold water followed by diethyl ether, and dry.

-

Recrystallize the product from methanol if necessary for purification.

Method B: Nickel(II) Catalyzed Synthesis [5][6]

-

Dissolve this compound (1 mmol; 246.3 mg) in 8 ml of methanol (MeOH).

-

Add the appropriate aldehyde or ketone (1.1 mmol) in one portion.

-

Add nickel(II) nitrate hexahydrate (0.1 mmol, 29.8 mg) to the mixture.

-

Stir the reaction mixture for 12 hours at room temperature.

-

Cool the mixture to -20°C.

-

Filter the precipitate, wash thoroughly with cold water and diethyl ether, and dry.

Synthesis of a Reduced Analog [5][6]

-

Dissolve 3,5-diiodosalicylaldehyde (411.3 mg, 1.1 mmol) in 15 ml of methanol (MeOH).

-

Add this compound (1 mmol; 246.3 mg) to the solution.

-

Add sodium cyanoborohydride (100 mg; 1.6 mmol).

-

Stir the mixture for 48 hours at room temperature, during which spontaneous precipitation may be observed.

-

Dilute the reaction mixture with distilled water and stir for an additional 30 minutes at room temperature.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the product from ethyl acetate.

Characterization of this compound Schiff Bases

The synthesized Schiff bases are characterized using various spectroscopic and analytical techniques to confirm their structure and purity.

| Technique | Purpose | Typical Observations | Reference |

| Melting Point (m.p.) | Determination of purity and identification. | Sharp melting point range. | [5][7] |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Presence of a characteristic C=N (imine) stretching band. Absence of N-H stretching from the primary amine and C=O from the aldehyde. | [5][6][10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidation of the molecular structure. | Appearance of a signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum. Corresponding carbon signal in the ¹³C NMR spectrum. | [5][6][10] |

| Elemental Analysis (C, H, N) | Determination of the elemental composition. | Experimental values agree with the calculated theoretical values within ±0.4%. | [5][6][10] |

| Mass Spectrometry (MS) | Determination of the molecular weight. | Molecular ion peak corresponding to the expected mass of the synthesized compound. | [13] |

Biological Activity of this compound Schiff Bases

Early-stage research has demonstrated that Schiff base derivatives of this compound possess significantly enhanced biological activities compared to the parent drug.

Antimicrobial, Antifungal, and Antimycobacterial Activity

This compound Schiff bases have shown promising activity against a wide range of Gram-positive and Gram-negative bacteria, pathogenic fungi, and mycobacterial strains.[3][4][5] Notably, many of these derivatives exhibit bactericidal activity, an improvement over the bacteriostatic nature of Mafenide.[3][4] They have also demonstrated efficacy against drug-resistant "superbugs" such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) without showing cross-resistance.[3][4][7]

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected this compound Schiff Bases

| Compound | Organism | MIC (µM) | Reference |

| This compound | Staphylococcus aureus | >1000 | [5] |

| This compound | Pseudomonas aeruginosa | >1000 | [5] |

| Schiff Base Derivative 1 | Staphylococcus aureus | 3.91 | [5] |

| Schiff Base Derivative 2 | Pseudomonas aeruginosa | 15.63 | [5] |

| Schiff Base Derivative 3 | Mycobacterium tuberculosis | 6.25 | [3] |

Note: The specific structures of the Schiff base derivatives are detailed in the cited literature.

Anticancer Activity

Preliminary studies have also explored the potential of this compound Schiff bases as anticancer agents. Schiff bases, in general, are known to exhibit a range of biological activities including antitumor and cytotoxic effects.[13][14] The anticancer activity of these compounds is often evaluated using in vitro cytotoxicity assays against various cancer cell lines.

Table 2: In Vitro Cytotoxicity of Selected Schiff Bases (General)

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Phenolic Schiff Base 7 | Human Epidermal Growth Factor Receptor 2 (HER2) | 0.183 | [15] |

| Phenolic Schiff Base 8 | Epidermal Growth Factor Receptor (EGFR) | 0.166 | [15] |

| Phenolic Schiff Base 8 | COX-2 | 12.76 | [15] |

| Schiff Base L5 | HeLa (Cervical Cancer) | 10.2 | [16] |

| Schiff Base L5 | MCF-7 (Breast Cancer) | 12.5 | [16] |

Note: These examples are of Schiff bases in general, highlighting their potential as anticancer agents. Specific data for this compound Schiff bases' anticancer activity is an active area of research.

Proposed Mechanisms of Action and Signaling Pathways

While the precise mechanisms of action for this compound Schiff bases are still under investigation, their enhanced biological activity is likely due to the introduction of the imine group and the various substituents from the aldehydes/ketones.

Antimicrobial Mechanism

The antimicrobial action of Mafenide itself is thought to involve the inhibition of folate synthesis, which is crucial for bacterial DNA and RNA production.[9] The Schiff base derivatives may exhibit a similar mechanism but with enhanced cell penetration or affinity for the target enzymes. The bactericidal nature of some derivatives suggests an additional or different mechanism of action compared to the parent drug.

Caption: Proposed antimicrobial mechanism of this compound Schiff bases.

Anticancer Mechanism

The anticancer activity of Schiff bases can be attributed to various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some phenolic Schiff bases have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are crucial in many cancers.[15] They can also induce apoptosis (programmed cell death) through the activation of caspases.

Caption: Potential anticancer signaling pathways targeted by Schiff bases.

Experimental Workflow

The following diagram illustrates a typical workflow for the early-stage research and development of this compound Schiff bases.

Caption: General workflow for this compound Schiff base research.

Conclusion and Future Directions

The early-stage research on this compound Schiff bases is highly encouraging, demonstrating their potential to overcome some of the limitations of the parent drug. The enhanced and broadened antimicrobial activity, including efficacy against resistant strains, positions these compounds as promising candidates for further development. Moreover, the preliminary indications of anticancer activity open up new therapeutic possibilities.

Future research should focus on:

-

Synthesizing a broader library of this compound Schiff bases to establish comprehensive structure-activity relationships (SAR).

-

Elucidating the precise mechanisms of action for both antimicrobial and anticancer activities.

-

Conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds.

-

Optimizing the lead compounds to improve their therapeutic index and drug-like properties.

This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound Schiff bases as novel therapeutic agents. The detailed protocols and compiled data are intended to accelerate further investigation in this promising field.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mafenide - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Improving the antimicrobial activity of old antibacterial drug mafenide: Schiff bases and their bioactivity targeting resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. publications.cuni.cz [publications.cuni.cz]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Schiff Bases and Complexes: A Review on Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

Mafenide Acetate: A Deep Dive into its Structural Analysis and Structure-Activity Relationship

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mafenide acetate, a sulfonamide-type antimicrobial agent, has long been a critical component in the topical treatment of severe burn wounds. Its ability to effectively control bacterial proliferation in the unique and challenging environment of burn eschar has saved countless lives.[1] This technical guide provides a comprehensive analysis of the structural features of this compound and their relationship to its biological activity. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Structural Analysis of this compound

This compound is chemically designated as α-amino-p-toluenesulfonamide monoacetate. Its structure is characterized by a p-toluenesulfonamide core with an aminomethyl group attached to the para-position of the benzene ring. This substitution pattern distinguishes it from other sulfonamides like sulfanilamide, where the amino group is directly attached to the benzene ring.

Chemical Structure:

-

Chemical Formula: C₉H₁₄N₂O₄S

-

Molecular Weight: 246.28 g/mol

-

IUPAC Name: 4-(aminomethyl)benzenesulfonamide;acetic acid

The key structural features of this compound include:

-

Sulfonamide Group (-SO₂NH₂): This functional group is essential for the antibacterial activity of most sulfonamides.

-

Benzene Ring: Provides a scaffold for the functional groups.

-

Aminomethyl Group (-CH₂NH₂): The presence of a methylene spacer between the amino group and the benzene ring is a defining characteristic of Mafenide. This structural difference is believed to contribute to its distinct mechanism of action compared to other sulfonamides.

-

Acetate Salt: Mafenide is formulated as an acetate salt to improve its solubility and stability for topical application.

Mechanism of Action

This compound exerts its antimicrobial effect through a dual mechanism of action, targeting both bacterial folate synthesis and carbonic anhydrase.

Inhibition of Dihydropteroate Synthase (DHPS)

Similar to other sulfonamides, this compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, a crucial step in the de novo synthesis of folic acid. Folic acid is an essential precursor for the synthesis of nucleotides (purines and thymidine) and ultimately DNA and RNA.

However, some studies suggest that Mafenide's interaction with DHPS may differ from that of traditional sulfonamides, and it may not be readily reversed by the presence of PABA.[2] This could be attributed to the structural difference of the aminomethyl group.

Caption: this compound's inhibition of the bacterial folic acid synthesis pathway.

Inhibition of Carbonic Anhydrase

A significant and distinct feature of this compound is its ability to inhibit carbonic anhydrase, an enzyme present in both bacteria and humans.[1][3] Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. In bacteria, this enzyme is involved in various physiological processes, including pH homeostasis and metabolism. Inhibition of bacterial carbonic anhydrase can disrupt these essential functions, contributing to the antimicrobial effect.

Systemic absorption of Mafenide from burn wounds and its subsequent metabolism can lead to the inhibition of human carbonic anhydrase, particularly in the renal tubules, which can result in metabolic acidosis, a known side effect of the drug.[4]

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of Mafenide and its biological activity has been a subject of interest for the development of new and improved antimicrobial agents.

Key SAR observations include:

-

The Sulfonamide Group: The -SO₂NH₂ moiety is a critical pharmacophore. Modifications to this group generally lead to a loss of antibacterial activity.

-

The Aminomethyl Linker: The methylene spacer is crucial for Mafenide's unique activity profile. Direct attachment of the amino group to the ring, as in sulfanilamide, results in a different spectrum of activity and susceptibility to PABA reversal.

-

Substitutions on the Benzene Ring: Modifications to the benzene ring can modulate the compound's potency and spectrum of activity. For instance, the synthesis of Schiff base derivatives of Mafenide has been explored to enhance its antimicrobial properties.

Quantitative Data

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of this compound against common burn wound pathogens.

| Microorganism | ATCC Strain | MIC (%) | Patient Isolate #1 MIC (%) | Patient Isolate #2 MIC (%) |

| Staphylococcus aureus | - | 0.5 | 0.5 | 0.5 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | - | 0.5 | 0.5 | 0.5 |

| Staphylococcus epidermidis | - | 10.0 (R) | >10.0 (R) | 10.0 (R) |

| Enterococcus faecalis | - | 0.5 | 0.5 | 0.25 |

| Candida albicans | - | 0.5 | 0.5 | 0.5 |

| Pseudomonas aeruginosa | - | 0.5 | 0.5 | 0.25 |

| Enterobacter cloacae | - | 0.5 | 0.5 | >10.0 (R) |

| Proteus mirabilis | - | 0.25 | 0.25 | 0.13 |

| Escherichia coli | - | >10.0 (R) | 0.5 | >10.0 (R) |

(R) = Resistant Data from: Minimum Inhibitory Concentration of this compound Against Burn Wound Pathogens[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol describes a standardized method for determining the MIC of an antimicrobial agent against a specific bacterium.

Materials:

-

This compound stock solution of known concentration.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL).

-

Spectrophotometer or plate reader.

-

Incubator (35°C ± 2°C).

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the wells of the microtiter plate. The final volume in each well should be 50 µL.

-

Include a growth control well (CAMHB without antimicrobial) and a sterility control well (CAMHB only).

-

-

Inoculation:

-

Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the final volume to 100 µL.

-

-

Incubation:

-

Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Alternatively, a spectrophotometer can be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that shows no significant increase in OD compared to the negative control.

-

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. The effect of mafenide on dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Acid-base effects of topical this compound in the burned patient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mafenide acetate is a topical sulfonamide-based antimicrobial agent primarily indicated for the prevention of bacterial colonization and infection in second- and third-degree burns. Its ability to penetrate burn eschar makes it a valuable therapeutic option. Upon systemic absorption, this compound is rapidly metabolized to its principal metabolite, p-carboxybenzenesulfonamide. This technical guide provides a comprehensive overview of the primary research on this compound and its metabolite, focusing on quantitative data, experimental methodologies, and relevant signaling pathways.

Pharmacokinetics and Metabolism

This compound is absorbed from burn sites, leading to systemic exposure. The parent compound and its metabolite, p-carboxybenzenesulfonamide, are known to inhibit carbonic anhydrase, which can result in metabolic acidosis, a key consideration in its clinical use.

Quantitative Pharmacokinetic Data

A comprehensive review of primary literature did not yield a definitive human pharmacokinetic study providing Cmax, Tmax, and AUC for both this compound and p-carboxybenzenesulfonamide in a single cohort of burn patients. The inherent variability in burn patient populations presents a significant challenge to establishing standardized pharmacokinetic parameters. However, the following table summarizes available data and provides context for the systemic exposure to these compounds.

| Parameter | This compound | p-Carboxybenzenesulfonamide | Matrix | Study Population | Source |

| Peak Concentration | Not explicitly reported in plasma | Not explicitly reported in plasma | Plasma | Burn Patients | - |

| Time to Peak (Tmax) | Not explicitly reported in plasma | Not explicitly reported in plasma | Plasma | Burn Patients | - |

| Area Under the Curve (AUC) | Not explicitly reported | Not explicitly reported | Plasma | Burn Patients | - |

| Half-life | Significantly reduced in burn patients compared to non-burned subjects for some drugs. | Not reported | Serum | Burn Patients | |

| Urinary Excretion | Sulfonamide derivatives are excreted in the urine. | Primary route of elimination. | Urine | Burn Patients |

Note: The lack of specific, aggregated pharmacokinetic data in the public domain highlights a gap in the complete characterization of this compound's disposition in burn patients.

Metabolism and Bioanalytical Methods

The primary metabolic pathway of this compound is the oxidation of the p-methyl group to a carboxylic acid, forming p-carboxybenzenesulfonamide.

In Vitro Metabolism Experimental Protocol

This protocol outlines a general procedure for assessing the in vitro metabolism of this compound using human liver microsomes.

Objective: To determine the metabolic stability and identify the primary metabolites of this compound in a human liver microsomal system.

Materials:

-

This compound

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal Standard (IS) (e.g., a structurally similar, stable compound)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare a master mix containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.

-

Initiation of Reaction: Pre-incubate the master mix at 37°C. Add this compound (final concentration, e.g., 1 µM) to initiate the metabolic reaction.

-

Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Reaction Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.

-

Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining this compound and the formation of p-carboxybenzenesulfonamide.

Data Analysis:

-

The disappearance of this compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

The appearance and increase in the peak area of p-carboxybenzenesulfonamide confirm its formation as a metabolite.

Experimental Workflow for In Vitro Metabolism

Caption: Workflow for in vitro metabolism of this compound.

Quantitative Analysis of this compound and p-Carboxybenzenesulfonamide in Human Plasma

This section details a representative experimental protocol for the simultaneous quantification of this compound and its primary metabolite, p-carboxybenzenesulfonamide, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound and p-carboxybenzenesulfonamide in human plasma.

Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation of the analytes from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Precursor Ion > Product Ion):

-

Mafenide: To be determined empirically (e.g., based on the protonated molecular ion and a stable fragment).

-

p-Carboxybenzenesulfonamide: To be determined empirically.

-

Internal Standard: To be determined based on the chosen standard.

-

-

Optimization: Collision energy, declustering potential, and other source parameters should be optimized for each analyte to achieve maximum sensitivity.

Validation: The method should be validated according to regulatory guidelines for bioanalytical method validation, including assessment of linearity, accuracy, precision, selectivity, recovery, and stability.

Experimental Workflow for Bioanalysis

Caption: Bioanalytical workflow for plasma sample analysis.

Mechanism of Action and Signaling Pathways

Inhibition of Bacterial Folic Acid Synthesis

The primary antibacterial mechanism of this compound is the competitive inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway. By acting as a structural analog of para-aminobenzoic acid (PABA), Mafenide prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is crucial for nucleotide synthesis and bacterial replication.

Carbonic Anhydrase Inhibition by p-Carboxybenzenesulfonamide

| Compound Class | Ki Range for hCA II | Source |

| Benzenesulfonamides | 2.4 - 4515 nM | |

| Tetrabromophthalimido benzenesulfonamides | 47 - 190 nM | |

| Pyrazole- and Pyridazinecarboxamide Sulfonamides | 3.3 - 866.7 nM |

Experimental Protocol for Determining Carbonic Anhydrase Inhibition (CO₂ Hydrase Assay):

This protocol describes a stopped-flow method to determine the inhibition constant (Ki) of a compound against carbonic anhydrase.

Objective: To measure the inhibitory activity of p-carboxybenzenesulfonamide against human carbonic anhydrase II.

Materials:

-

Recombinant human carbonic anhydrase II

-

p-Carboxybenzenesulfonamide

-

CO₂-saturated water

-

Buffer (e.g., TRIS or HEPES, pH 7.5)

-

pH indicator (e.g., p-nitrophenol)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare solutions of hCA II and p-carboxybenzenesulfonamide at various concentrations in the assay buffer.

-

Reaction Mixture: In the stopped-flow instrument, rapidly mix a solution containing the enzyme, inhibitor, and pH indicator with a CO₂-saturated solution.

-

Monitoring the Reaction: The hydration of CO₂ by carbonic anhydrase produces protons, causing a change in pH, which is monitored by the change in absorbance of the pH indicator over time.

-

Data Acquisition: Record the initial rates of the reaction at different inhibitor concentrations.

-

Data Analysis: The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).

Potential Effects on Keratinocyte Signaling Pathways

While primary research directly investigating the effects of this compound on specific signaling pathways in keratinocytes is limited, studies on other compounds in these cells provide a framework for potential mechanisms of action and experimental approaches. The Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways are critical in regulating inflammation, proliferation, and differentiation in keratinocytes.

Experimental Protocol for Investigating Signaling Pathway Modulation in Keratinocytes (e.g., HaCaT cells):

Objective: To determine if this compound modulates the phosphorylation of key proteins in the MAPK and JAK-STAT signaling pathways in human keratinocytes.

Materials:

-

Human keratinocyte cell line (e.g., HaCaT)

-

Cell culture medium and supplements

-

This compound

-

Stimulants (e.g., TNF-α/IFN-γ to activate inflammatory pathways)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against total and phosphorylated forms of ERK, JNK, p38, JAKs, and STATs

Methodological & Application

Application Notes and Protocols for Mafenide Acetate In Vitro Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to Mafenide Acetate. The methodologies outlined below are based on established antimicrobial susceptibility testing (AST) standards and published research findings.

Introduction

This compound is a sulfonamide antimicrobial agent primarily used as a topical treatment to prevent infection in severe burn wounds.[1] It possesses a broad spectrum of bacteriostatic activity against many Gram-positive and Gram-negative organisms, including common burn wound pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus.[2][3] Understanding the susceptibility of clinical isolates to this compound is crucial for effective wound management and for monitoring the development of resistance. This document details standardized procedures for broth microdilution, agar dilution, and disk diffusion susceptibility testing of this compound.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentrations (MICs) and zones of inhibition for this compound against various bacterial species as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Pathogens.

| Organism | This compound MIC (µg/mL) | Reference |

| Staphylococcus aureus | 50 | [4] |

| Staphylococcus aureus (ATCC 29213) | >500 | [2] |

| Methicillin-resistant S. aureus (MRSA) | 50 | [5] |

| Staphylococcus epidermidis | >500 | [2] |

| Enterococcus faecalis (ATCC 29212) | >500 | [2] |

| Escherichia coli (ATCC 25922) | >500 | [2] |

| Klebsiella pneumoniae | >500 | [2] |

| Acinetobacter baumannii | >500 | [2] |

| Pseudomonas aeruginosa (ATCC 27853) | 50 | [2] |

| Common Burn Wound Pathogens (6 of 9 tested) | 5000 (0.5% solution) | [5] |

Table 2: Zone of Inhibition Diameters for this compound.

| Organism | This compound Concentration | Zone of Inhibition (mm) | Interpretation | Reference |

| Staphylococcus aureus | 5% | >2 | Susceptible | [6][7] |

| Pseudomonas aeruginosa | 5% | >2 | Susceptible | [6][7] |

Experimental Protocols

Accurate and reproducible in vitro susceptibility testing is essential for evaluating the antimicrobial activity of this compound. The following are detailed protocols for the most common methods.

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)[8]

-

Incubator (35°C ± 2°C)

-

Spectrophotometer

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 20,000 µg/mL).[2]

-

Further dilute the stock solution in CAMHB to achieve a working stock solution at twice the highest desired final concentration.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Plate Preparation:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the working this compound stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

This will result in wells with decreasing concentrations of this compound.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

-

Incubation:

-

Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]

-

-

Result Interpretation:

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Agar Dilution Method

This method involves incorporating this compound into an agar medium to determine the MIC.

Materials:

-

This compound powder

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculum replicator (e.g., Steers replicator)

-

Quality control (QC) strains

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound-Containing Agar Plates:

-

Prepare molten MHA and cool to 45-50°C.

-

Prepare serial dilutions of this compound in sterile water or a suitable solvent.

-

Add a defined volume of each this compound dilution to a specific volume of molten agar to achieve the desired final concentrations.

-

Pour the agar into sterile petri dishes and allow to solidify.

-

Include a drug-free control plate.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute the suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

-

Inoculation:

-

Using an inoculum replicator, spot the bacterial suspensions onto the surface of the this compound-containing agar plates and the control plate.

-

-

Incubation:

-

Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of this compound that inhibits the growth of the bacteria.

-

Disk Diffusion Method

This method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.

Materials:

-

This compound solution (e.g., 5%)[6]

-

Sterile 6 mm blank paper disks

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Quality control (QC) strains

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Inoculum Preparation and Plating:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

-

Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

-

-

Disk Preparation and Application:

-

Aseptically apply a sterile 6 mm blank paper disk to the surface of the inoculated MHA plate.

-

Saturate the disk with a known concentration of this compound solution (e.g., 20 µL of a 5% solution).[6][10]

-

Gently press the disk to ensure complete contact with the agar.

-

Place disks far enough apart to prevent overlapping of inhibition zones.[8]

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[9]

-

-

Result Interpretation:

Quality Control

Regular quality control is essential to ensure the accuracy and reproducibility of susceptibility testing results.[8]

-

Reference Strains: Test well-characterized reference strains with known susceptibility to this compound in parallel with clinical isolates.[8][11] Recommended strains include E. coli ATCC 25922, S. aureus ATCC 25923, and P. aeruginosa ATCC 27853.

-

Monitoring: MIC values and zone diameters for QC strains should fall within established acceptable ranges.[12] Any deviation requires investigation and corrective action.

-

Media and Reagents: All media and reagents should be prepared and stored according to the manufacturer's instructions and tested for sterility and performance.

Visualizations

The following diagrams illustrate the workflows for the described susceptibility testing protocols.

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Caption: Workflow for Agar Dilution Susceptibility Testing.

Caption: Workflow for Disk Diffusion Susceptibility Testing.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. publications.cuni.cz [publications.cuni.cz]

- 5. academic.oup.com [academic.oup.com]

- 6. The Effective Duration of Antimicrobial Activity of this compound After Reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. gcsmc.org [gcsmc.org]

- 9. asm.org [asm.org]

- 10. goldbio.com [goldbio.com]

- 11. Leibniz Institute DSMZ: Quality Control Strains [dsmz.de]

- 12. cgspace.cgiar.org [cgspace.cgiar.org]

Application Notes and Protocols for the Use of Mafenide Acetate in a Rat Model of Burn Wound Infection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Mafenide Acetate in a rat model of burn wound infection. The following sections detail the experimental protocols, present quantitative data on the efficacy of this compound, and illustrate key biological and experimental processes.

Introduction

This compound (Sulfamylon®) is a topical antimicrobial agent widely used in the management of burn wounds to prevent and treat infections.[1][2] It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including common burn wound pathogens like Pseudomonas aeruginosa.[3][4] Its ability to penetrate eschar and tissue makes it particularly effective in controlling bacterial proliferation in burn injuries.[1] This document outlines the application of this compound in a well-established rat model of burn wound infection, providing detailed protocols for researchers investigating its efficacy and mechanism of action.

Data Presentation: Efficacy of this compound